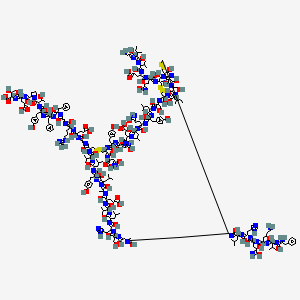![molecular formula C16H17Cl3I2N3NaO5S B10832296 sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide](/img/structure/B10832296.png)
sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Interferon alfa-2B is a recombinant form of the protein Interferon alpha-2, which was originally sequenced and produced recombinantly in Escherichia coli in the laboratory of Charles Weissmann at the University of Zurich in 1980 . It is an antiviral and antineoplastic drug used for a wide range of indications, including viral infections and cancers . This compound is approved globally for the treatment of chronic hepatitis C, chronic hepatitis B, hairy cell leukemia, Behçet’s disease, chronic myelogenous leukemia, multiple myeloma, follicular lymphoma, carcinoid tumor, mastocytosis, and malignant melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Interferon alfa-2B is produced using recombinant DNA technology. The gene encoding Interferon alpha-2 is inserted into a plasmid vector, which is then introduced into Escherichia coli cells. These cells are cultured under specific conditions to express the protein, which is subsequently purified .
Industrial Production Methods: The industrial production of Interferon alfa-2B involves large-scale fermentation of genetically modified Escherichia coli. The protein is expressed in the bacterial cells and then extracted and purified through a series of chromatographic techniques to ensure high purity and activity .
Chemical Reactions Analysis
Interferon alfa-2B, being a protein, primarily undergoes reactions typical of proteins, such as:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the protein can be reduced to free thiol groups.
Substitution: Amino acid residues can undergo substitution reactions, particularly at reactive side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various chemical reagents depending on the specific amino acid targeted.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified amino acid residues.
Scientific Research Applications
Interferon alfa-2B has a wide range of scientific research applications:
Chemistry: Used as a model protein for studying protein folding, stability, and interactions.
Biology: Investigated for its role in immune response modulation and antiviral activity.
Medicine: Extensively used in the treatment of viral infections such as hepatitis B and C, and various cancers including malignant melanoma and hairy cell leukemia
Industry: Utilized in the development of biopharmaceuticals and as a reference standard in bioassays.
Mechanism of Action
Interferon alfa-2B exerts its effects by binding to type I interferon receptors (IFNAR1 and IFNAR2c) on the surface of target cells. Upon binding, these receptors dimerize and activate two Janus kinase (Jak) tyrosine kinases (Jak1 and Tyk2). These kinases transphosphorylate themselves and phosphorylate the receptors, leading to the activation of the signal transducer and activator of transcription (STAT) pathway . This results in the transcription of interferon-stimulated genes, which mediate antiviral, antiproliferative, and immunomodulatory effects .
Comparison with Similar Compounds
Interferon alfa-2A: Another recombinant form of Interferon alpha-2, used for similar indications.
Peginterferon alfa-2B: A pegylated form of Interferon alfa-2B, which has a longer half-life and is used for the treatment of chronic hepatitis C
Ropeginterferon alfa-2B: A novel mono-pegylated human recombinant interferon with an extended half-life.
Comparison:
Interferon alfa-2A: Similar in function and application but differs in its amino acid sequence and pharmacokinetics.
Peginterferon alfa-2B: Has a longer half-life due to pegylation, allowing for less frequent dosing compared to Interferon alfa-2B.
Ropeginterferon alfa-2B: Exhibits a longer half-life and potentially improved pharmacokinetic profile compared to both Interferon alfa-2B and Peginterferon alfa-2B.
Interferon alfa-2B remains a critical therapeutic agent with unique properties and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H17Cl3I2N3NaO5S |
|---|---|
Molecular Weight |
746.5 g/mol |
IUPAC Name |
sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H16Cl3N3O2.CH2I2O3S.Na/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;2-1(3)7(4,5)6;/h3,5,8-10H,2,4,6-7H2,1H3;1H,(H,4,5,6);/q;;+1/p-1 |
InChI Key |
MIXCUJKCXRNYFM-UHFFFAOYSA-M |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.C(S(=O)(=O)[O-])(I)I.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;(3S)-3-[[2-[(3S)-3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B10832225.png)
![10-[2-(Dimethylamino)ethylamino]-10-oxodecanoic acid](/img/structure/B10832227.png)
![5-[3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B10832228.png)
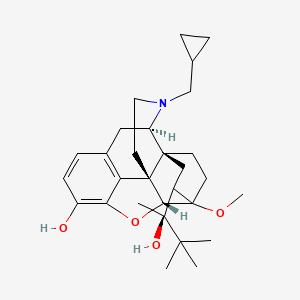
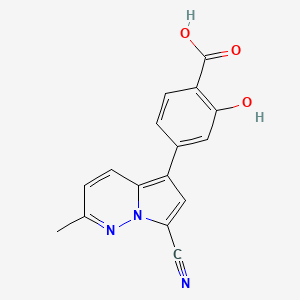
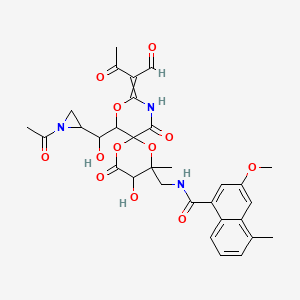
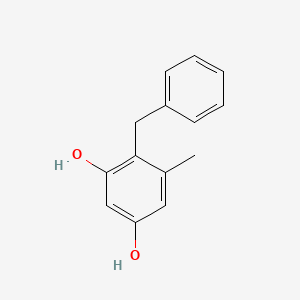
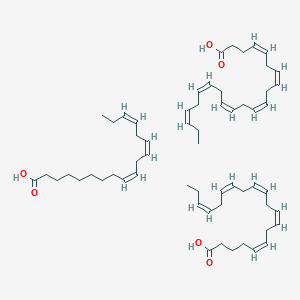
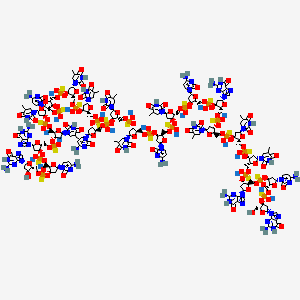

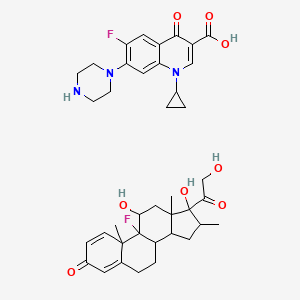
![1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B10832289.png)

